molecular formula C18H16N2O2 B7491994 2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one

2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7491994
M. Wt: 292.3 g/mol
InChI Key: MFLSNQACYNXHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrido[1,2-a]pyrimidin-4-one derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of pro-inflammatory cytokines. Moreover, it has been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has shown promising results as an anti-microbial agent against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to inhibit various signaling pathways involved in cancer cell growth and inflammation. However, the limitations of using this compound in lab experiments include its unknown mechanism of action, the need for further studies to determine its efficacy and safety, and the need for optimization of its synthesis method.

Future Directions

There are several future directions for the research on 2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one. One of the future directions is to further investigate its mechanism of action and the signaling pathways involved in its anti-inflammatory, anti-tumor, and anti-microbial properties. Another future direction is to optimize its synthesis method to improve its yield and purity. Moreover, future studies can focus on the development of novel derivatives of this compound with improved therapeutic properties. Additionally, further studies can be conducted to determine its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infections.
Conclusion:
2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties and has shown promising results in various lab experiments. However, further studies are needed to determine its mechanism of action and its potential as a therapeutic agent in various diseases. The optimization of its synthesis method can also improve its yield and purity, thus making it more suitable for lab experiments.

Synthesis Methods

Several methods have been developed for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one. One of the most commonly used methods involves the reaction of 2-aminopyridine with 2-bromo-3-indenylmethanol in the presence of a base. Another method involves the reaction of 2-aminopyridine with 2-bromo-3-indenylmethyl acetate in the presence of a base. Both methods result in the formation of 2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one has been found to have potential therapeutic applications in various diseases. It has been studied extensively for its anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has shown promising results as an anti-microbial agent against various bacterial strains.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18-11-15(19-17-6-1-2-9-20(17)18)12-22-16-8-7-13-4-3-5-14(13)10-16/h1-2,6-11H,3-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLSNQACYNXHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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